Technical Guide: Chemical Structure and Properties of 2-Methylpyrimidine-4,5-diamine
Technical Guide: Chemical Structure and Properties of 2-Methylpyrimidine-4,5-diamine
Critical Data Correction: CAS Registry Identity
Notice to Researchers:
The CAS number provided in the initial query (4227-95-6 ) corresponds to Methyl-13C iodide (
The correct chemical identity for the subject of this guide is:
This guide strictly addresses the properties and applications of 2-Methylpyrimidine-4,5-diamine (CAS 15579-63-2).[2][3]
Executive Summary
2-Methylpyrimidine-4,5-diamine is a vicinal diamine heterocycle serving as a critical "linchpin" intermediate in the synthesis of fused ring systems, particularly pteridines and purines .[7][1][2] Its structural significance lies in the 4,5-diamine motif, which acts as a bidentate nucleophile capable of condensation with 1,2-dicarbonyls to form pteridine cores—the scaffold of folate antagonists (e.g., Methotrexate) and various kinase inhibitors.[7][1]
Unlike its 2-hydrogen analog, the C2-methyl group provides metabolic stability and lipophilicity, modulating the pharmacokinetics of the final drug candidates.[7][1]
Chemical Identity and Structural Analysis
The molecule consists of a pyrimidine ring substituted with a methyl group at the 2-position and primary amino groups at the 4- and 5-positions.[2]
| Property | Data | Note |
| IUPAC Name | 2-Methylpyrimidine-4,5-diamine | |
| SMILES | CC1=NC=C(C(=N1)N)N | |
| Appearance | Off-white to pale yellow crystalline solid | Oxidizes slightly upon air exposure.[2][3] |
| Solubility | DMSO, Methanol (moderate), Water (low) | High solubility in dilute aqueous acids (HCl).[7][1][3] |
| Basicity (pKa) | ~5.5 - 6.5 (Estimated) | Protonation occurs first at the ring N1 or N3, not the exocyclic amines.[7][1][3] |
| H-Bond Donors | 2 (4 protons total) | |
| H-Bond Acceptors | 3 (Ring nitrogens + amino lone pairs) |
Structural Reactivity Logic
-
Nucleophilicity Gradient: The 5-amino group is generally more nucleophilic than the 4-amino group.[2] The 4-amino group is conjugated with the ring nitrogens (amidine-like resonance), reducing its lone pair availability compared to the 5-amino group, which behaves more like an enamine/aromatic amine.[7][1]
-
Ring Closure Potential: The proximity of the two amino groups allows for rapid condensation with electrophiles (aldehydes, ketones, acids) to form 5- and 6-membered fused rings.[7][1]
Synthetic Routes and Process Chemistry
The industrial and laboratory synthesis of 2-Methylpyrimidine-4,5-diamine typically proceeds via the reduction of a nitro- or nitroso-pyrimidine precursor.[2][3] This ensures regioselectivity and high purity.[1][2]
Primary Route: Reduction of 4-Amino-2-methyl-5-nitropyrimidine [2][3]
This route is preferred for its scalability.[1][2] The starting material, 4-amino-2-methyl-5-nitropyrimidine, is accessible via the condensation of acetamidine with ethyl (ethoxymethylene)cyanoacetate followed by nitration, or direct nitration of 4-amino-2-methylpyrimidine (though the latter is difficult due to ring deactivation).[1][2]
Reaction Scheme (DOT Visualization):
Figure 1: Catalytic hydrogenation or chemical reduction pathway to the target diamine.[1][2][3]
Process Protocol (Laboratory Scale):
-
Suspension: Suspend 10.0 g of 4-amino-2-methyl-5-nitropyrimidine in 200 mL of Methanol.
-
Catalyst: Add 10% Pd/C (500 mg) under nitrogen atmosphere.
-
Hydrogenation: Pressurize to 30-50 psi
in a Parr shaker. Agitate at room temperature for 4-6 hours. -
Monitoring: Monitor consumption of starting material via TLC (DCM:MeOH 9:1) or HPLC.[7][1][8] The yellow nitro compound converts to the colorless/pale amine.[1]
-
Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo.[1][2]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Reactivity Profile: The Pteridine Gateway
The most distinct property of 2-Methylpyrimidine-4,5-diamine is its ability to react with 1,2-dicarbonyl compounds (the Isay Synthesis or Gabriel-Colman rearrangement variants).[1][2] This reaction is the cornerstone of synthesizing pteridine-based drugs.[2]
Mechanism: Pteridine Ring Closure
When reacted with glyoxal or substituted glyoxals (e.g., phenylglyoxal), the diamine undergoes a double condensation.[7][1]
-
Regioselectivity: If the dicarbonyl is asymmetric, a mixture of 6- and 7-substituted pteridines may form.[1][2] However, the higher nucleophilicity of the 5-amino group often dictates the initial attack on the more electrophilic carbonyl.[7][1]
Pathway Diagram (DOT Visualization):
Figure 2: Condensation mechanism for Pteridine synthesis.[1][2][3]
Pharmaceutical Applications
1. Kinase Inhibitors
The pteridine core derived from this diamine is isosteric with quinoline and quinazoline cores found in EGFR and VEGFR inhibitors.[1] The 2-methyl group often fits into hydrophobic pockets (e.g., the gatekeeper region) of kinase ATP-binding sites.[7][1]
2. Antifolates
Analogous to Methotrexate, compounds derived from this diamine inhibit Dihydrofolate Reductase (DHFR).[7][1] The 2-methyl group differentiates these analogs from the natural substrate (folic acid), potentially altering transport kinetics or binding affinity.[7][1]
3. Thiamine (Vitamin B1) Analogs
While Thiamine itself uses a pyrimidine-methyl-thiazole bridge, the 4,5-diamine structure allows for the synthesis of "antivitamins" or metabolic probes that mimic the pyrimidine portion of thiamine, useful in studying thiamine transporter mechanisms.[7][1]
Experimental Protocols & Handling
Storage and Stability
-
Hygroscopicity: The free base is moderately hygroscopic.[1][2] Store in a desiccator.
-
Oxidation: Amines at the 4,5-position are susceptible to air oxidation, turning the solid brown over time.[7][1] Store under Argon at -20°C for long-term retention.
Analytical Characterization (Expected Data)
-
1H NMR (DMSO-d6):
-
Mass Spectrometry (ESI+):
References
-
Chemical Identity Verification
-
Synthetic Methodology (Nitro Reduction)
-
Pteridine Synthesis Applications
-
Isotope Correction (CAS 4227-95-6)
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. usbio.net [usbio.net]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 15579-63-2|2-Methylpyrimidine-4,5-diamine|BLD Pharm [bldpharm.com]
- 7. WO2021121390A1 - Heterocyclic compound, and pharmaceutical composition thereof, preparation method therefor, intermediate thereof and application thereof - Google Patents [patents.google.com]
- 8. Reaction of metformin with dicarbonyl compounds. Possible implication in the inhibition of advanced glycation end product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
